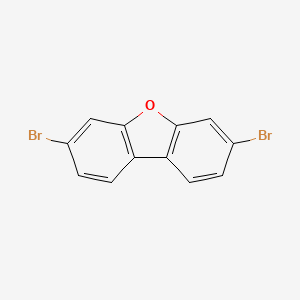
3,7-Dibromo-dibenzofuran
Cat. No. B1583084
Key on ui cas rn:
67019-91-4
M. Wt: 325.98 g/mol
InChI Key: GBCYJXFJGQKMPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06172104B2
Procedure details


A solution of sodium nitrite (4.17 g, 60.5 mmol) in water (55.7 mL) was added slowly to a suspension of 2-methoxy-2′-amino-4,4′-dibromobiphenyl (16, 21.60 g, 60.50 mmol) in H2SO4 (14.82 g, 151.3 mmol) in water (52.7 mL), maintained below 2° C. The mixture was stirred for 2 h at 0° C., and then excess urea was added to destroy the unreacted nitrous acid. The reaction mixture was stirred overnight at room temperature, then overnight at 70° C. The solid formed was collected and recrystallized from benzene (120 mL) and methanol (100 mL) to give a beige solid (10.27 g, 52.09%): mp 199-200.5° C.; HPLC method 3 tR=20.99 min (100 area %); 1H NMR (300 MHz, CDCl3) δ 7.78 (d, J=8.2 Hz, 2 H), 7.74 (d, J=1.2 Hz, 2 H), 7.49 (dd, J1=8.2 Hz, J2=1.2 Hz, 2 H); EI-Ms m/z 324 (M+). Anal. (C12H6OBr2) C, H, N.

Name
2-methoxy-2′-amino-4,4′-dibromobiphenyl
Quantity
21.6 g
Type
reactant
Reaction Step One





Name
Yield
52.09%
Identifiers


|
REACTION_CXSMILES
|
N([O-])=O.[Na+].C[O:6][C:7]1[CH:12]=[C:11]([Br:13])[CH:10]=[CH:9][C:8]=1[C:14]1[CH:19]=[CH:18][C:17]([Br:20])=[CH:16][C:15]=1N.OS(O)(=O)=O.NC(N)=O>O>[Br:20][C:17]1[CH:16]=[CH:15][C:14]2[C:8]3[CH:9]=[CH:10][C:11]([Br:13])=[CH:12][C:7]=3[O:6][C:19]=2[CH:18]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.17 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
2-methoxy-2′-amino-4,4′-dibromobiphenyl
|
|
Quantity
|
21.6 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C=CC(=C1)Br)C1=C(C=C(C=C1)Br)N
|
|
Name
|
|
|
Quantity
|
14.82 g
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
55.7 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
52.7 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC(=O)N
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 2 h at 0° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained below 2° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to destroy the unreacted nitrous acid
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred overnight at room temperature
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 70° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from benzene (120 mL) and methanol (100 mL)
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=CC2=C(OC3=C2C=CC(=C3)Br)C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10.27 g | |
| YIELD: PERCENTYIELD | 52.09% | |
| YIELD: CALCULATEDPERCENTYIELD | 52.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
